p-Terphenyl-d14
Overview
Description
Synthesis Analysis
The synthesis of p-Terphenyl-d14 involves deuterating p-Terphenyl, but detailed synthetic pathways specific to p-Terphenyl-d14 are not readily available in the literature. However, synthesis methods for p-Terphenyl and its derivatives typically involve catalytic reactions, organometallic intermediates, or direct aromatic substitution processes that could be adapted for deuteration.
Molecular Structure Analysis
The molecular structure of p-Terphenyl-d14, similar to its parent compound, features a linear arrangement of three benzene rings. High-pressure infrared spectroscopy and first-principles calculations have been used to investigate the conformation of deuterated p-Terphenyl under various conditions, revealing insights into its twisted conformation and symmetry properties (Zhuravlev & McCluskey, 2004).
Chemical Reactions and Properties
Research on p-Terphenyl-d14's chemical reactions and properties is scarce. However, studies on similar compounds provide insights into possible reactions, such as electrophilic aromatic substitution, and properties like reactivity towards nucleophiles or electrophiles. For instance, the influence of ligand modifications on structural and spectroscopic properties in terphenyl-based compounds suggests that substituent groups can significantly impact chemical behavior (Wilfling et al., 2015).
Physical Properties Analysis
Thermodynamic studies on p-Terphenyl and p-Terphenyl-d14 have revealed their order-disorder phase transitions, providing valuable information on their heat capacities and phase transition temperatures. Such studies indicate the impact of deuteration on phase behavior and molecular interactions (Saito, Atake, & Chihara, 1988).
Scientific Research Applications
Field: Marine Life Science & Technology
- Application : p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups. They are mainly isolated from terrestrial and marine organisms .
- Methods of Application : The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .
- Results : p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .
Field: Antimicrobial Research
- Application : Certain compounds of p-Terphenyls exhibited antibacterial activities .
- Results : Compounds 18 and 19 showed antibacterial activities against X. oryzae pv. oryzicola Swings and E. amylovora with the same MIC values of 20 μg/ml .
Field: Antioxidant Research
- Application : Certain compounds of p-Terphenyls exhibited inhibitory activity against lipid peroxidation .
- Results : Curtisians A, B, C and D (33–36) exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24 and 0.14 μg/ml, respectively .
Field: Analytical Chemistry
- Application : p-Terphenyl-d14 is often used as a surrogate standard in experiments .
- Methods of Application : The surrogate spiking solution is prepared from aliquots of pure compound diluted with toluene to a concentration of 10 µg/mL, and served as a stock solution. This surrogate solution is added to all samples and all quality control samples prior to extraction .
Field: Gas Chromatography and Liquid Chromatography
- Application : p-Terphenyl-d14 can be used in GC (Gas Chromatography) and LC (Liquid Chromatography) analysis .
Field: Packaging
Field: Mass Spectrometry
Field: Thermochemistry
Field: Phase Change Data Analysis
Safety And Hazards
Future Directions
The structural diversity and biological activity of naturally occurring p-Terphenyls have been the subject of research works . An increasing number of p-terphenyls have also been found from marine-derived microorganisms . This suggests that future research could focus on exploring marine organisms as a source of bioactive natural products .
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSTNDFUHDPQJ-WZAAGXFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050399 | |
Record name | 4-Terphenyl-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Terphenyl-d14 | |
CAS RN |
1718-51-0 | |
Record name | p-Terphenyl-d14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Terphenyl-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1718-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.